molecular formula C10H17NO B1435011 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane CAS No. 1803597-82-1

3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane

Cat. No.: B1435011
CAS No.: 1803597-82-1
M. Wt: 167.25 g/mol
InChI Key: XYMUNDPNQNXVDR-UHFFFAOYSA-N
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Description

1-(oxolan-2-yl)-2-azaspiro[33]heptane, a mixture of diastereomers, is a compound that features a spirocyclic structure with both oxolane and azaspiro components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxolan-2-yl)-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable oxolane derivative with an azaspiro precursor under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The mixture is then heated to promote cyclization, resulting in the formation of the desired spirocyclic compound.

Industrial Production Methods

Industrial production of 1-(oxolan-2-yl)-2-azaspiro[3.3]heptane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to separate the diastereomers and obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(oxolan-2-yl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium

Properties

IUPAC Name

3-(oxolan-2-yl)-2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-3-8(12-6-1)9-10(7-11-9)4-2-5-10/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMUNDPNQNXVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2C3(CCC3)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane
Reactant of Route 2
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane
Reactant of Route 3
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane
Reactant of Route 4
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane
Reactant of Route 5
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane
Reactant of Route 6
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane

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